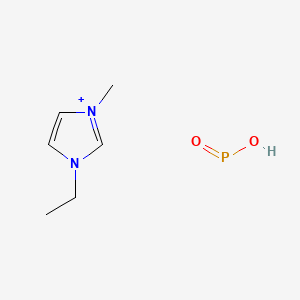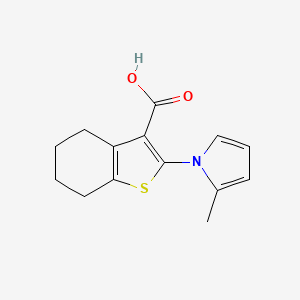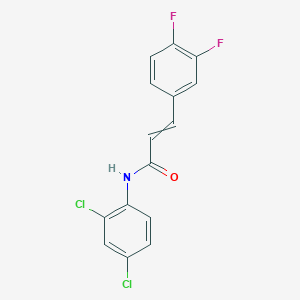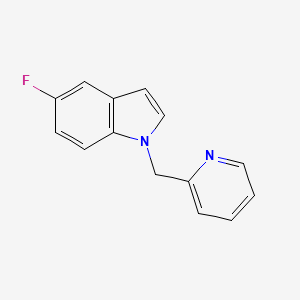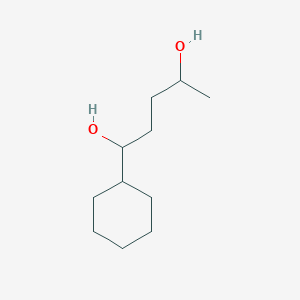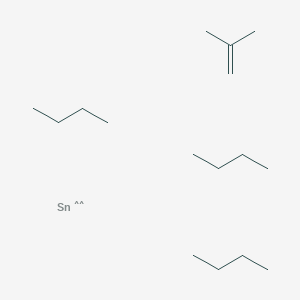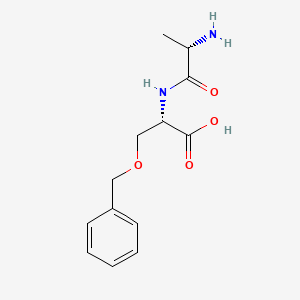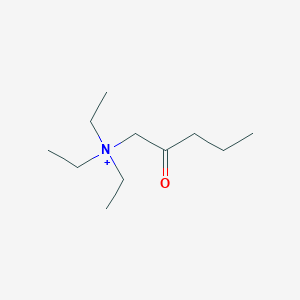
N,N,N-Triethyl-2-oxopentan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethyl-2-oxopentan-1-aminium is a quaternary ammonium compound characterized by the presence of three ethyl groups and a 2-oxopentan-1-aminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-oxopentan-1-aminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of triethylamine with 2-oxopentan-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethyl-2-oxopentan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new quaternary ammonium compounds with different substituents.
Aplicaciones Científicas De Investigación
N,N,N-Triethyl-2-oxopentan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of membrane transport and ion channel function due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of surfactants and detergents, as well as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N-Triethyl-2-oxopentan-1-aminium involves its interaction with molecular targets such as ion channels and membrane proteins. The compound can modulate the activity of these targets by altering their conformation or by facilitating the transport of ions across membranes. This modulation can affect various cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-2-oxopentan-1-aminium: Similar in structure but with methyl groups instead of ethyl groups.
N,N,N-Triethyl-3-oxopentan-1-aminium: Similar but with the oxo group at a different position.
N,N,N-Triethyl-2-oxobutan-1-aminium: Similar but with a shorter carbon chain.
Uniqueness
N,N,N-Triethyl-2-oxopentan-1-aminium is unique due to its specific combination of ethyl groups and the 2-oxopentan-1-aminium moiety. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
676166-60-2 |
|---|---|
Fórmula molecular |
C11H24NO+ |
Peso molecular |
186.31 g/mol |
Nombre IUPAC |
triethyl(2-oxopentyl)azanium |
InChI |
InChI=1S/C11H24NO/c1-5-9-11(13)10-12(6-2,7-3)8-4/h5-10H2,1-4H3/q+1 |
Clave InChI |
QGXYMDYQQVHEQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C[N+](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


